Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

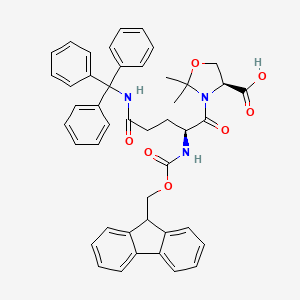

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGMGQRBDQAVPQ-YDAXCOIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking "Difficult" Peptides: A Technical Guide to Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate world of peptide synthesis, researchers frequently encounter sequences that are notoriously difficult to assemble due to their propensity for on-resin aggregation. This guide provides an in-depth technical overview of a key tool in overcoming these challenges: Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide designed to enhance the efficiency and purity of solid-phase peptide synthesis (SPPS).

Executive Summary

This compound is a specialized dipeptide building block utilized in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis. Its primary function is to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of peptide chain aggregation during synthesis.[1][2] This aggregation can lead to incomplete coupling reactions, resulting in low yields and impure products.[2][3] By introducing a temporary "kink" in the peptide backbone, this pseudoproline dipeptide improves the solvation of the growing peptide chain, leading to more efficient and successful synthesis of "difficult" or aggregation-prone sequences.[4][5] The native Gln-Ser sequence is fully restored during the final cleavage of the peptide from the resin.[1]

Chemical and Physical Properties

This pseudoproline dipeptide is a white to off-white or pale yellow powder.[1] It is readily soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal stability, it should be stored at 2-8°C.

| Property | Value |

| Molecular Formula | C₄₅H₄₃N₃O₇ |

| Molecular Weight | 737.84 g/mol |

| Appearance | White to slight yellow to beige powder[1] |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in DMF, NMP |

| Application | Fmoc Solid-Phase Peptide Synthesis[1] |

Mechanism of Action: Disrupting Aggregation

During SPPS, growing peptide chains can fold into secondary structures, primarily β-sheets, stabilized by intermolecular hydrogen bonds. This leads to aggregation and makes the N-terminus of the peptide inaccessible for the next coupling step.

This compound contains a serine residue that has been reversibly protected as an oxazolidine (B1195125) ring.[2][3] This five-membered ring structure mimics the kink-inducing properties of proline.[4][5] When incorporated into the peptide chain, this "pseudoproline" disrupts the formation of regular secondary structures, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[6][7] This ensures that the N-terminal amine remains accessible for efficient acylation in subsequent coupling steps. The original serine residue is regenerated upon treatment with trifluoroacetic acid (TFA) during the final cleavage from the solid support.[4]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using a manual or automated peptide synthesizer.

4.1 Materials and Reagents

-

Fmoc-Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

4.2 Synthesis Workflow

References

- 1. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that plays a critical role in modern solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone, or lengthy peptide sequences. Its unique chemical structure, incorporating a pseudoproline moiety, offers a powerful tool to overcome common synthetic challenges, leading to higher yields and purer products. This technical guide provides a comprehensive overview of its structure, mechanism of action, and application in peptide chemistry, tailored for professionals in research and drug development.

This sophisticated amino acid derivative is instrumental in the development of novel therapeutics, especially in fields like oncology and neurology where peptide-based drugs are increasingly prominent.[1] The integration of this compound into SPPS workflows can significantly streamline the assembly of intricate peptide sequences.[1]

Chemical Structure and Properties

This compound is a dipeptide composed of glutamine (Gln) and serine (Ser), modified with specific protecting groups to enhance its utility in Fmoc-based SPPS.

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group shields the N-terminal amine of the dipeptide, allowing for sequential addition of amino acids in a controlled manner.

-

Trt (Trityl): The bulky trityl group protects the side-chain amide of glutamine, preventing undesirable side reactions such as dehydration to a nitrile or cyclization to pyroglutamate (B8496135) during synthesis.[2] The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[2]

-

Psi(Me,Me)pro (Pseudoproline): This is the key feature of the dipeptide. The serine residue is modified to form a dimethylated oxazolidine (B1195125) ring, which acts as a proline mimic. This modification is temporary and is reversed during the final acid-mediated cleavage, regenerating the native serine residue.[3][4]

| Property | Value | Reference |

| Molecular Formula | C45H43N3O7 | --INVALID-LINK-- |

| Molecular Weight | 737.84 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity (HPLC) | ≥ 97.0% | --INVALID-LINK-- |

| Storage Conditions | 2-8°C | --INVALID-LINK-- |

Mechanism of Action: Overcoming Peptide Aggregation

During SPPS, growing peptide chains can aggregate through the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, and ultimately, low yields and impure products.

This compound mitigates this issue through the conformational constraints imposed by the pseudoproline ring. This ring structure introduces a "kink" in the peptide backbone, similar to that of a natural proline residue.[5] This disruption of the linear peptide chain effectively disrupts the formation of β-sheets and other ordered secondary structures, thereby preventing aggregation.[6] By maintaining the nascent peptide chain in a more solvated and accessible state, this dipeptide ensures more efficient and complete reactions throughout the synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Dipeptide Formation: Fmoc-Gln(Trt)-OH is coupled to unprotected Serine to form the linear dipeptide, Fmoc-Gln(Trt)-Ser-OH. Standard peptide coupling reagents can be used for this step.

-

Cyclization (Oxazolidine Ring Formation): The resulting dipeptide is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. The hydroxyl group of the serine side chain and the backbone amide nitrogen attack the acetone (B3395972) ketal, forming the five-membered oxazolidine ring.

A detailed, step-by-step laboratory protocol would involve:

Step 1: Synthesis of Fmoc-Gln(Trt)-Ser-OH

-

Dissolve Fmoc-Gln(Trt)-OH (1 equivalent) and a suitable activating agent such as HBTU (1 equivalent) in an appropriate solvent like DMF.

-

Add a base, typically DIPEA (2 equivalents), to the solution.

-

In a separate vessel, dissolve L-Serine (1.2 equivalents) in a suitable solvent system.

-

Add the activated Fmoc-Gln(Trt)-OH solution to the serine solution and stir at room temperature for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

Work up the reaction mixture by acidification and extraction to isolate the crude Fmoc-Gln(Trt)-Ser-OH.

-

Purify the crude product by column chromatography.

Step 2: Formation of the Pseudoproline Ring

-

Suspend the purified Fmoc-Gln(Trt)-Ser-OH (1 equivalent) in a solvent such as dichloromethane.

-

Add 2,2-dimethoxypropane (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid.

-

Stir the reaction at room temperature until the cyclization is complete, as monitored by TLC or LC-MS.

-

Quench the reaction and purify the final product, this compound, by chromatography.

Incorporation into a Peptide Sequence via SPPS

The following is a general protocol for the incorporation of this compound into a growing peptide chain on a solid support.

-

Resin Preparation: Swell the desired resin (e.g., Rink Amide or Wang resin) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of this compound:

-

Pre-activate this compound (typically 1.5-3 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU (equivalent to the dipeptide) and a base like DIPEA (2 equivalents per equivalent of dipeptide) in DMF.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure the coupling reaction has gone to completion.

-

Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the solid support, and all protecting groups, including the trityl and the pseudoproline moiety, are removed simultaneously.

-

Resin Washing and Drying: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Collect the crude peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Difficult Peptides: A Case Study of Human Amylin

Human Amylin (hAmylin), a 37-amino acid peptide hormone, is notoriously difficult to synthesize due to its high propensity for aggregation.[3] Standard Fmoc-SPPS protocols often result in very low yields of the desired product.

The successful synthesis of hAmylin and its amyloidogenic fragments has been achieved through the strategic incorporation of pseudoproline dipeptides.[3] In these syntheses, Fmoc-Xaa-Ser/Thr(Psi(Me,Me)pro)-OH dipeptides are introduced at key positions within the sequence to disrupt aggregation. The use of these building blocks leads to a significant improvement in both the yield and purity of the crude peptide, often making the synthesis feasible where it would otherwise fail.[3] The crude product obtained using the pseudoproline strategy is often of sufficient quality to proceed directly to subsequent steps, such as disulfide bond formation.[3]

Visualizing the Workflow: SPPS of a Difficult Peptide

The following diagrams illustrate the logical workflow of SPPS for a challenging peptide sequence, highlighting the role of this compound.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its ability to disrupt peptide aggregation by introducing a temporary conformational kink in the growing peptide chain makes it an invaluable tool for the synthesis of "difficult" sequences. For researchers and drug development professionals, the use of this and other pseudoproline dipeptides can mean the difference between a failed synthesis and the successful production of a high-purity target peptide. By understanding the principles behind its mechanism of action and adhering to optimized protocols, scientists can leverage this powerful building block to accelerate the discovery and development of novel peptide-based therapeutics.

References

The Oxazolidine Ring: A Conformation-Controlling Element in Structure-Breaking Dipeptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of peptide conformation is a cornerstone of modern drug discovery and chemical biology. By introducing specific structural constraints, researchers can transform flexible, proteolytically susceptible peptides into potent, stable, and selective therapeutic leads. The oxazolidine (B1195125) ring, particularly when incorporated as a pseudoproline residue derived from serine or threonine, has emerged as a powerful tool for inducing specific secondary structures, most notably β-turns. This technical guide provides a comprehensive overview of the role of oxazolidine in structure-breaking dipeptides, detailing its conformational effects, synthesis, and analysis, aimed at professionals in the fields of peptide science and drug development.

The Role of Oxazolidine as a Proline Surrogate and Structure-Breaker

Oxazolidine-containing dipeptides, often referred to as pseudoproline dipeptides, are valuable building blocks in peptide synthesis, primarily for their ability to disrupt secondary structure formation, such as β-sheet aggregation.[1] This property is crucial for improving the synthesis of long or aggregation-prone peptides.[1][2][3] The five-membered oxazolidine ring introduces a "kink" into the peptide backbone, analogous to the effect of proline.[1] This structural perturbation favors the formation of a cis-amide bond between the oxazolidine and the preceding amino acid, a key factor in disrupting the inter-chain hydrogen bonding that leads to β-sheet formation.[1][4][5]

The incorporation of an oxazolidine ring, derived from serine or threonine, restricts the φ dihedral angle to values around -60°.[6] This conformational constraint, coupled with the stabilization of the cis-amide bond, makes oxazolidine a potent inducer of β-turns, which are critical recognition motifs in many biological processes.[7] The stereochemistry of the oxazolidine-forming residue significantly influences the resulting conformation. Homochiral sequences tend to adopt extended conformations, while heterochiral sequences can induce well-defined type II β-turns.[7]

Quantitative Conformational Analysis

The primary quantitative measure of the structure-breaking effect of oxazolidine in dipeptides is the ratio of cis to trans conformers of the preceding amide bond and the resulting dihedral angles (φ, ψ) of the peptide backbone. These parameters are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Cis/Trans Isomerization

In solution, the major conformer observed for many oxazolidine-containing dipeptides is the one with a cis-amide bond preceding the pseudoproline residue.[4][5] The ratio of cis to trans conformers is influenced by the nature of the N-terminal protecting group and the solvent. For dipeptides with a protected N-terminus, the cis/trans ratio is not significantly affected by the side chain of the N-terminal amino acid. However, for dipeptides with a free N-terminus, the side chain plays a more significant role in determining this ratio.[4][5]

| Dipeptide Sequence | N-Terminal Protection | Solvent | Cis:Trans Ratio | Reference |

| Cbz-Val-Thr(ΨMe,Mepro)-OMe | Cbz | CDCl₃ | Majorly cis in solution | [4] |

| Cbz-Val-Thr(ΨMe,Mepro)-OH | Cbz | CDCl₃ | Majorly cis in solution | [4] |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | Fmoc | CDCl₃ | Majorly cis in solution | [4] |

| Ac-(2R,4S)-CF₃-ΨPro-NHMe | Acetyl | Water | 58:42 | [6] |

Note: In the solid state, the conformation can differ due to crystal packing forces. For example, Cbz-Val-Thr(ΨMe,Mepro)-OMe and Cbz-Val-Thr(ΨMe,Mepro)-OH adopt a trans conformation in the crystalline state.[4]

Dihedral Angle Constraints

The oxazolidine ring imposes significant constraints on the peptide backbone's dihedral angles. The φ angle is typically restricted to approximately -60°, similar to proline.[6] The ψ and χ dihedral angles are also highly constrained, leading to well-defined secondary structures like β-turns.[7]

| Dipeptide Fragment | Method | Φ (phi) | Ψ (psi) | Reference |

| Ac-Oxa-NHMe | DFT (B3LYP) | Constrained | Constrained | [8] |

| Ac-Thz-NHMe | DFT (B3LYP) | Constrained | Constrained | [8] |

| Generic Oxazolidine Dipeptide | - | ~ -60° | Variable, turn-inducing | [6] |

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations and the energy barriers of cis-trans isomerization.[8]

Experimental Protocols

The synthesis and analysis of oxazolidine-containing dipeptides involve a series of well-established chemical and analytical techniques.

Synthesis of Oxazolidine-Containing Dipeptides

A common method for preparing these dipeptides is through Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]

Protocol: Synthesis of an Fmoc-Protected Oxazolidine Dipeptide

-

Resin Preparation: Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[9]

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt).[9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF.[9]

-

Dipeptide Coupling: Couple the Fmoc-protected serine or threonine-derived oxazolidine amino acid (the pseudoproline) to the deprotected N-terminus of the resin-bound amino acid using a coupling agent and activator as in step 2.

-

Cleavage and Deprotection: Once the dipeptide is assembled, cleave it from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).[9]

-

Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

The oxazolidine ring itself is typically formed by the reaction of a serine or threonine residue with an aldehyde or ketone, such as acetone (B3395972) or formaldehyde, often under acidic conditions.[1]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the primary tool for characterizing the solution-phase conformation of oxazolidine-containing dipeptides.

-

1D ¹H NMR: Provides initial information on the presence of both cis and trans isomers, which often exhibit distinct sets of proton resonances.[11][12]

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to identify spin-spin coupled protons within each amino acid residue.[10]

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in residue identification.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which is crucial for determining the three-dimensional structure, including the cis or trans nature of the amide bond and the specific type of β-turn.[7][10]

-

X-ray Crystallography:

This technique provides high-resolution structural information of the dipeptide in the solid state.[4][13][14][15] It is the definitive method for determining bond lengths, bond angles, and dihedral angles in the crystalline form. However, it is important to note that the solid-state conformation may not always be representative of the bioactive conformation in solution.[4][5]

Computational Modeling:

-

Density Functional Theory (DFT) and Ab Initio Methods: These computational approaches are used to calculate the relative energies of different conformers, map the energy landscape of cis-trans isomerization, and predict key structural parameters like dihedral angles.[8]

Visualizing the Role of Oxazolidine

Logical Workflow for Synthesis and Analysis

Caption: A typical workflow for the synthesis, purification, and structural analysis of oxazolidine-containing dipeptides.

Conformational Induction by Oxazolidine

Caption: The incorporation of an oxazolidine dipeptide disrupts linear peptide structures, favoring a cis-amide bond and inducing the formation of a β-turn.

Cis-Trans Isomerization of the Pre-Oxazolidine Peptide Bond

Caption: The oxazolidine (ΨPro) ring influences the equilibrium of the preceding (Xaa) peptide bond, favoring the cis conformation.

Conclusion and Future Perspectives

The use of oxazolidine-containing dipeptides as structure-breaking elements is a well-established and powerful strategy in peptide chemistry and drug design. By inducing specific turn conformations and disrupting undesirable aggregation, these building blocks enable the synthesis of complex peptides and the development of novel peptidomimetics with improved pharmacological properties. Future research in this area will likely focus on the development of novel oxazolidine derivatives with even greater control over peptide conformation, as well as their application in the design of therapeutics targeting protein-protein interactions and other challenging biological targets. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be paramount in unlocking the full potential of these versatile molecular tools.

References

- 1. chempep.com [chempep.com]

- 2. Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solid-state and solution-phase conformations of pseudoproline-containing dipeptides | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational properties of peptides incorporating a fluorinated pseudoproline residue - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the intrinsic properties of the growing peptide chain. Aggregation, driven by the formation of secondary structures such as β-sheets, can lead to incomplete reactions, low yields, and challenging purifications. This is particularly prevalent in "difficult sequences" rich in hydrophobic residues or those prone to strong intermolecular hydrogen bonding. The Gln-Ser motif is one such sequence that can contribute to these synthetic challenges. The strategic incorporation of pseudoproline dipeptides, specifically Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to mitigate these issues, ensuring a more efficient and successful solid-phase peptide synthesis (SPPS).[1][2]

This technical guide provides an in-depth analysis of the benefits of using this compound in Fmoc-based SPPS. It will cover the underlying mechanism of action, present illustrative quantitative data, and provide detailed experimental protocols for its application.

Core Benefits: Overcoming Aggregation and Enhancing Synthetic Efficiency

The primary advantage of employing this compound lies in its ability to disrupt the formation of secondary structures within the growing peptide chain on the solid support.[1][3] This leads to a cascade of benefits that significantly improve the outcomes of SPPS, especially for long or aggregation-prone peptides.

Mechanism of Action: The serine residue in the dipeptide is modified to form a dimethyl-substituted oxazolidine (B1195125) ring, a structure that mimics proline.[1] This "pseudoproline" (Psi(Me,Me)pro) introduces a "kink" in the peptide backbone, forcing a cis-amide bond conformation.[1][3] This conformational disruption effectively breaks the regular hydrogen-bonding patterns required for the formation of stable β-sheet structures, which are a primary cause of peptide aggregation.[1] By preventing aggregation, the peptide chain remains better solvated and more accessible to reagents, leading to improved reaction kinetics for both coupling and deprotection steps.[1]

Key Advantages:

-

Increased Yield and Purity: By preventing incomplete reactions caused by aggregation, the incorporation of this dipeptide can dramatically increase the yield and purity of the crude peptide product.[1][3] In some cases, for highly aggregated sequences, a 10-fold increase in product yield has been reported.[1]

-

Enhanced Solubility: The disruption of secondary structures leads to improved solubility of the growing peptide chain in the synthesis solvents, further facilitating efficient reactions.[1]

-

Improved Coupling and Deprotection Kinetics: With the reactive sites more accessible, both the coupling of subsequent amino acids and the removal of the Fmoc protecting group proceed more efficiently and predictably.[1]

-

Facilitation of "Difficult Sequence" Synthesis: This dipeptide has proven instrumental in the successful synthesis of notoriously difficult peptides, such as human Amylin (hIAPP) and fragments of membrane proteins like caveolin-1 (B1176169).[1][2][4] Standard synthesis of the hIAPP 8-37 fragment, for example, yields only trace amounts of the desired product, while the inclusion of pseudoproline dipeptides allows for its synthesis in high yield and purity.[1][4]

-

Reversible Modification: The pseudoproline modification is temporary. The native Gln-Ser sequence is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2][3]

Quantitative Data: Illustrative Performance Improvements

While precise quantitative data from a head-to-head comparison for every peptide is sequence-dependent, the following tables illustrate the typical improvements observed when incorporating this compound or similar pseudoproline dipeptides in the synthesis of known "difficult" peptides.

Table 1: Synthesis of Human Amylin Fragment (8-37)

| Synthesis Strategy | Crude Purity (HPLC) | Overall Yield | Notes |

| Standard Fmoc-SPPS | <5% (multiple deletion sequences) | <1% (often only traces) | Synthesis effectively fails due to severe aggregation.[4] |

| SPPS with Pseudoproline Dipeptides | >70% | High | Crude product is pure enough for subsequent disulfide bond formation without prior purification.[1][4] |

Table 2: General Performance in Aggregation-Prone Sequences

| Parameter | Standard Fmoc-SPPS | SPPS with this compound |

| Coupling Efficiency | Often low and requires double/triple coupling | High, typically single coupling is sufficient |

| Deprotection Time | Can be slow and incomplete | Normal and complete |

| Crude Product Purity | Low, complex chromatogram | Significantly higher, cleaner chromatogram |

| Isolated Yield | Low to negligible | Up to 10-fold increase in some cases[1] |

Experimental Protocols

The incorporation of this compound into an SPPS protocol is straightforward and utilizes standard coupling methodologies.

General Coupling Protocol for this compound

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

-

Activation of the Dipeptide: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.

Cleavage and Deprotection Protocol

This protocol results in the cleavage of the peptide from the resin and the removal of all protecting groups, including the trityl group from glutamine and the regeneration of the native serine from the pseudoproline.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v). The choice of cocktail depends on the other amino acids present in the sequence.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

This compound is a highly effective and easy-to-use tool for overcoming the challenges associated with peptide aggregation in Fmoc-SPPS.[2] By introducing a temporary, structure-disrupting "kink" in the peptide backbone, it significantly enhances synthetic efficiency, leading to higher yields and purities of "difficult" peptides.[3] For researchers and drug development professionals working on complex peptide sequences, the strategic incorporation of this and other pseudoproline dipeptides represents a robust and valuable methodology to ensure successful and efficient peptide synthesis.

References

- 1. chempep.com [chempep.com]

- 2. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and procedural insights into the dipeptide Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, a key building block in modern peptide synthesis, particularly for complex peptide sequences prone to aggregation.

Core Molecular Data

The molecular formula and weight of the dipeptide and its constituent protected amino acids are summarized below. This data is fundamental for stoichiometric calculations in peptide synthesis protocols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅[1][2] | 610.70[2] |

| Fmoc-Ser(Psi(Me,Me)pro)-OH | C₂₁H₂₁NO₅[3] | 367.4[3] |

| This compound | C₄₅H₄₃N₃O₇ [4][5] | 737.84 [5] |

Synthesis and Experimental Workflow

The synthesis of peptides incorporating this compound typically employs standard Fmoc-based solid-phase peptide synthesis (SPPS). The use of a pseudoproline dipeptide, such as this one, is a strategic choice to disrupt secondary structure formation during chain assembly, thereby preventing aggregation and improving the quality of the final peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

-

Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for a minimum of 30 minutes to ensure optimal reaction conditions.

-

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20-50% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group.

-

This reaction is typically complete within 5-15 minutes.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

-

-

Dipeptide Coupling:

-

Dissolve this compound and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add the activated dipeptide solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Trityl group from Glutamine and regenerating the Serine from the pseudoproline) using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by centrifugation and wash with cold ether.

-

Purify the peptide to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow of Dipeptide Formation

The following diagram illustrates the conceptual formation of the target dipeptide from its protected amino acid precursors.

References

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Gln(Trt)-Ser(ψMe,Mepro)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Trityl Group: A Guardian for Glutamine in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, where precision and fidelity are paramount, the use of protecting groups is fundamental to achieving the desired final product. For the amino acid glutamine (Gln), the side chain amide presents a synthetic challenge, being susceptible to undesirable side reactions. The trityl (Trt) group has emerged as a cornerstone for the protection of this reactive moiety, particularly in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the function, application, and technical considerations of the trityl protecting group on glutamine.

The Critical Role of the Trityl Group on the Glutamine Side Chain

The primary function of the trityl group on the glutamine side chain is to prevent unwanted chemical transformations during peptide synthesis. Its bulky nature and specific chemical properties offer several key advantages.[1][2][3]

Prevention of Side Reactions

During peptide synthesis, the unprotected side chain of glutamine can undergo two major side reactions:

-

Dehydration to Nitrile: In the presence of carbodiimide (B86325) activating agents, the amide group of glutamine can dehydrate to form a nitrile. The bulky trityl group sterically hinders this reaction, ensuring the integrity of the glutamine residue.[1][2]

-

Pyroglutamate Formation: N-terminal glutamine residues are prone to cyclization, forming pyroglutamate, which terminates the peptide chain.[4] The Trt group effectively prevents this intramolecular reaction.

Enhanced Solubility

A significant practical advantage of using the Trt group is the enhanced solubility of the protected amino acid derivative, Fmoc-Gln(Trt)-OH, in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][5] In contrast, the unprotected Fmoc-Gln-OH exhibits very low solubility in these solvents, which can complicate the coupling process and lead to incomplete reactions.[5]

Quantitative Data on Trityl Protection and Deprotection

The efficacy of a protecting group is determined by its stability during synthesis and the ease and completeness of its removal at the final stage. The trityl group on glutamine exhibits excellent performance in both regards.

| Parameter | Condition | Observation | Reference |

| Deprotection Time | 95% Trifluoroacetic Acid (TFA) | 1-3 hours for complete removal | [1][6] |

| Stability to Nα-Fmoc Deprotection | 0.5% TFA in CH2Cl2 (for Bpoc deprotection) | Less than 0.1% of the trityl group is removed after 15 minutes. | [7] |

| Cleavage Cocktail for Final Deprotection | TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5) | Effective for most sequences containing Trt-protected residues. | [8] |

| Alternative Mild Deprotection | 1% TFA in Dichloromethane (DCM) | Can be used for selective deprotection of Trt from certain amino acid side chains, though typically not for Gln in a final cleavage. | [9] |

Experimental Protocols

Synthesis of Fmoc-Gln(Trt)-OH

This protocol outlines the general steps for the synthesis of Nα-Fmoc-Nδ-trityl-L-glutamine.

Materials:

-

Fmoc-Gln-OH

-

Trityl chloride (Trt-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend Fmoc-Gln-OH in DCM.

-

Add DIPEA to the suspension and stir until the solution becomes clear.

-

Add Trt-Cl portion-wise to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to yield Fmoc-Gln(Trt)-OH.

Incorporation of Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes a single coupling cycle for adding a glutamine residue to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Gln(Trt)-OH

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

DMF

-

20% Piperidine (B6355638) in DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive (blue color), repeat the coupling step.

Final Cleavage and Deprotection of the Trityl Group

This protocol outlines the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Trt group from glutamine.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 1-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Transformations

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]

- 7. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

The Proline Mimic: A Technical Guide to Cis-Amide Bond Induction by Pseudoprolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide and protein chemistry, the conformation of the peptide backbone is paramount to biological function. The amide bond, the fundamental linkage between amino acids, typically exists in a planar trans conformation due to steric hindrance. However, the unique cyclic structure of proline allows for a significant population of the cis amide bond, introducing a "kink" in the peptide chain that is crucial for protein folding, receptor recognition, and the bioactivity of many peptides. The ability to control and stabilize this cis conformation at specific sites within a peptide sequence is a powerful tool in drug design and the synthesis of complex peptides.

This technical guide delves into the world of pseudoprolines, synthetic mimetics of proline designed to precisely control the cis/trans isomerization of the preceding amide bond. By understanding the principles of pseudoproline-induced cis-amide bond formation and the experimental techniques used to characterize these structures, researchers can unlock new possibilities in the design of peptidomimetics with enhanced stability, solubility, and biological activity.

The Core Principle: How Pseudoprolines Induce a Cis-Amide Bond

Pseudoprolines are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen atom through reaction with an aldehyde or ketone.[1] This creates a five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring that mimics the pyrrolidine (B122466) ring of proline.[1]

The key to inducing a cis-amide bond lies in the substitution pattern at the 2-position of this newly formed ring. The steric interactions between substituents at this position and the side chain of the preceding amino acid residue (i-1) play a decisive role in dictating the conformational equilibrium of the Xaa-ΨPro amide bond.

As illustrated in the diagram above, in the trans conformation, the substituents at the C2 position of the pseudoproline ring (R1 and R2) are positioned on the same side as the side chain of the preceding residue (R(i-1)). This proximity leads to significant steric repulsion, destabilizing the trans isomer. Conversely, in the cis conformation, the C2 substituents are positioned away from the preceding side chain, minimizing steric clash and making the cis isomer energetically more favorable. The magnitude of this effect is directly related to the size of the substituents at the C2 position.

Quantitative Data on Cis-Amide Bond Induction

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying the ratio of cis and trans isomers of the Xaa-ΨPro amide bond in solution. By analyzing the integration of distinct signals for the two conformers, a precise determination of their relative populations can be achieved. The following table summarizes key findings from NMR studies on the influence of pseudoproline structure on the cis:trans ratio.

| Preceding Residue (Xaa) | Pseudoproline Derivative (ΨPro) | Substituents (R1, R2) | Solvent | Cis:Trans Ratio | Reference |

| Tyr | Cys[Ψ(H,H)pro] | H, H | DMSO-d6 | 40:60 | [2] |

| Tyr | Ser[Ψ(H,H)pro] | H, H | DMSO-d6 | 45:55 | [2] |

| Tyr | Cys[Ψ(CH₃,CH₃)pro] | CH₃, CH₃ | DMSO-d6 | >98:2 | [2] |

| Tyr | Ser[Ψ(CH₃,CH₃)pro] | CH₃, CH₃ | DMSO-d6 | >98:2 | [2] |

| Ala | (R)-(αMe)Ser(Ψ(H,H)Pro) | H, H | CDCl₃ | trans favored | [3] |

| Ala | (S)-(αMe)Ser(Ψ(H,H)Pro) | H, H | CDCl₃ | trans favored | [3] |

| Val | Thr(ΨMe,Mepro) | CH₃, CH₃ | CDCl₃ | cis is major conformer | [3] |

| Phe | Thr(ΨMe,Mepro) | CH₃, CH₃ | CDCl₃ | cis is major conformer | [3] |

| Gly | Thr(ΨMe,Mepro) | CH₃, CH₃ | CDCl₃ | cis is major conformer | [3] |

Experimental Protocols

Synthesis of Pseudoproline Dipeptides

The incorporation of pseudoprolines into peptides is most efficiently achieved using pre-formed dipeptide building blocks.[4] A general synthetic scheme is outlined below.

Detailed Methodology:

-

Dipeptide Formation: The N-terminally Fmoc-protected amino acid (Fmoc-Xaa-OH) is coupled to the free amino group of a serine, threonine, or cysteine residue using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Cyclization: The resulting dipeptide is then reacted with an aldehyde or ketone (e.g., 2,2-dimethoxypropane (B42991) for the dimethylated pseudoproline) in the presence of a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH).[5] This reaction forms the oxazolidine or thiazolidine ring.

-

Purification: The final pseudoproline dipeptide is purified by chromatography to be used in solid-phase peptide synthesis (SPPS).

Conformational Analysis by NMR Spectroscopy

Objective: To determine the cis:trans ratio of the amide bond preceding the pseudoproline residue.

Detailed Methodology:

-

Sample Preparation: The pseudoproline-containing peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of approximately 1-5 mg/mL.

-

NMR Data Acquisition:

-

A one-dimensional (1D) ¹H NMR spectrum is acquired to obtain an overview of the sample.

-

Two-dimensional (2D) NMR experiments are crucial for unambiguous resonance assignment and conformational analysis.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å). The presence of a strong NOE/ROE between the α-proton of the preceding residue (Xaa) and the δ-protons of the pseudoproline is characteristic of a trans amide bond, while a strong NOE/ROE between the α-proton of Xaa and the α-proton of the pseudoproline is indicative of a cis amide bond.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is particularly useful for resolving overlapping proton signals and confirming assignments. The chemical shifts of the β- and γ-carbons of the pseudoproline ring are sensitive to the cis/trans isomerization.

-

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

The distinct sets of signals corresponding to the cis and trans isomers are identified and assigned.

-

The relative populations of the two isomers are determined by integrating well-resolved, non-overlapping proton signals characteristic of each conformer. The ratio of the integrals directly corresponds to the cis:trans ratio.[6]

-

Structural Determination by X-ray Crystallography

Objective: To determine the solid-state conformation of the pseudoproline-containing peptide.

Detailed Methodology:

-

Peptide Synthesis and Purification: The peptide must be synthesized and purified to a high degree (>95%) to facilitate crystallization.[7]

-

Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using high-throughput screening methods.[7] The most common technique is vapor diffusion, in either a hanging-drop or sitting-drop format.[7] A small drop of the concentrated peptide solution is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycols, salts), a buffer to control pH, and various additives. The drop is allowed to equilibrate with a larger reservoir of the crystallization solution, leading to a gradual increase in the peptide and precipitant concentration, which can induce crystallization.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized by systematically varying the concentrations of the peptide, precipitant, and additives, as well as the pH and temperature, to grow larger, well-ordered crystals suitable for X-ray diffraction.

-

Data Collection: A single crystal is mounted and cooled in a cryostream (typically liquid nitrogen) to prevent radiation damage. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[8]

-

Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using various methods (e.g., molecular replacement, anomalous dispersion), which allows for the calculation of an electron density map.

-

Model Building and Refinement: An atomic model of the peptide is built into the electron density map. The model is then refined to improve the fit to the experimental data, resulting in a high-resolution three-dimensional structure of the peptide in its crystalline state.[9]

Applications in Drug Development and Peptide Science

The ability to rationally design and introduce cis-amide bonds into peptides using pseudoprolines has significant implications for:

-

Improving Peptide Synthesis: Pseudoprolines act as "structure-breaking" elements during solid-phase peptide synthesis, disrupting the formation of β-sheet aggregates that can lead to poor coupling efficiencies and low yields, especially in "difficult" sequences.[4]

-

Enhancing Bioactivity: By locking a peptide into its bioactive conformation, which may require a cis-proline, pseudoprolines can lead to analogues with significantly enhanced receptor binding affinity and biological activity.[2]

-

Improving Pharmacokinetic Properties: The conformational constraint imposed by pseudoprolines can increase the metabolic stability of peptides by making them less susceptible to proteolytic degradation.

-

Facilitating Peptide Cyclization: The pre-organization of a linear peptide into a turn-like structure by a pseudoproline can significantly improve the efficiency of macrocyclization reactions.[10]

Conclusion

Pseudoprolines are a powerful and versatile tool in the arsenal (B13267) of the peptide chemist and drug designer. By providing a reliable method for inducing and stabilizing cis-amide bonds, they offer a rational approach to modulating the conformation, and consequently the properties, of peptides. A thorough understanding of the principles governing their conformational effects, coupled with robust experimental characterization, will continue to drive innovation in the development of novel peptide-based therapeutics and research tools.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. peptide.com [peptide.com]

A Technical Guide to Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH (CAS Number: 1821378-64-6), a specialized dipeptide building block designed to address key challenges in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and provides experimental protocols for its effective use in the synthesis of complex and aggregation-prone peptides.

Core Compound Data

This compound is a sophisticated amino acid derivative that plays a crucial role in modern peptide synthesis.[1][2] It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus and a trityl (Trt) group to protect the side chain of glutamine. The serine residue is modified into a pseudoproline (Psi(Me,Me)pro) moiety, which is the key to its function.[1][2][3]

| Property | Value |

| CAS Number | 1821378-64-6 |

| Molecular Formula | C45H43N3O7 |

| Molecular Weight | 737.85 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% (HPLC) |

| Storage Conditions | Store at ≤ -10 °C |

Mechanism of Action and Key Applications

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome the challenges posed by peptide aggregation.[1][4] During the synthesis of long or hydrophobic peptides, the growing peptide chains can form secondary structures, such as β-sheets, leading to incomplete coupling reactions, low yields, and difficult purifications.[2][5]

The pseudoproline moiety in this dipeptide introduces a "kink" in the peptide backbone, disrupting the formation of these secondary structures.[6][7] This enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1][6] The oxazolidine (B1195125) ring of the pseudoproline is stable during the standard Fmoc-SPPS cycles but is readily cleaved under the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[7][8]

Key Applications Include:

-

Synthesis of "Difficult" Peptides: Effectively used for sequences prone to aggregation.[9]

-

Long Peptides and Small Proteins: Facilitates the synthesis of longer, more complex peptides.[10]

-

Improved Yield and Purity: Leads to higher quality crude peptide products, simplifying purification.[4][10]

-

Cyclic Peptides: The turn-inducing nature of pseudoprolines can aid in the cyclization of peptides.[7][10]

Experimental Protocols

The incorporation of this compound into a peptide sequence is straightforward and compatible with standard manual and automated SPPS protocols.[2][11]

General Guidelines for Use

-

Substitution: Replace a Gln-Ser sequence in your target peptide with the this compound dipeptide.[2][4]

-

Placement: For optimal results in long peptides, pseudoproline dipeptides should be spaced approximately 5-6 residues apart. The minimum separation between two pseudoproline residues or a pseudoproline and a proline is two residues.[4]

-

Coupling: Standard coupling reagents used in Fmoc-SPPS can be employed.

Manual Coupling Protocol

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling Activation:

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[2][11]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Continue with the standard SPPS cycles for the subsequent amino acids.

Cleavage and Deprotection

Following the completion of the peptide synthesis, the peptide is cleaved from the resin, and all protecting groups, including the pseudoproline moiety and the Trt group, are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[12]

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.[12][13]

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the structure-disrupting principle of pseudoproline dipeptides and their integration into the SPPS workflow.

Caption: Aggregation disruption by pseudoproline dipeptides.

Caption: Integration of the pseudoproline dipeptide into the SPPS cycle.

Conclusion

This compound is a powerful tool for overcoming the synthetic challenges associated with peptide aggregation in Fmoc-SPPS.[4] Its ability to disrupt secondary structure formation leads to significant improvements in yield and purity, particularly for long and difficult peptide sequences.[1][4] By following the outlined protocols, researchers, scientists, and drug development professionals can effectively leverage this dipeptide to streamline the synthesis of complex peptides for a wide range of applications.

References

- 1. chempep.com [chempep.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Content Not Available [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Handling, and Application of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is not publicly available. This guide is a synthesis of safety data from closely related compounds, including Fmoc-Gln(Trt)-OH and other Fmoc-protected pseudoproline dipeptides. It is intended for informational purposes and should be supplemented by institutional safety protocols and a thorough risk assessment before handling.

Introduction

This compound is a specialized pseudoproline dipeptide building block used in Solid-Phase Peptide Synthesis (SPPS). The incorporation of pseudoproline dipeptides is a critical strategy to disrupt secondary structure formation (e.g., aggregation) during the synthesis of difficult peptide sequences. This guide provides essential safety information, handling protocols, and a general experimental workflow for the use of this reagent.

Safety Data and Hazard Identification

The safety profile of this compound can be inferred from its constituent chemical groups: the Fmoc (Fluorenylmethyloxycarbonyl) group, the Trityl (Trt) group, and the peptide backbone. While many suppliers classify similar reagents as non-hazardous, they should be handled with the standard precautions for laboratory chemicals.

Potential Hazards:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Allergic Skin Reaction: Some Fmoc-protected amino acids are classified as skin sensitizers, which may cause an allergic reaction upon repeated contact.

-

Harmful if Swallowed or Inhaled: May be harmful if ingested or if dust is inhaled in large quantities.

GHS Hazard Classification (Inferred): Based on data for related compounds, a definitive GHS classification is not available. However, it is prudent to handle the compound as a potential skin sensitizer (B1316253) and irritant.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the reagent's integrity and ensure laboratory safety.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.

-

Personal Protective Equipment: Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.

Caption: Required PPE and controls for handling this compound.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store at 2°C to 8°C for long-term stability. Some suppliers may recommend -20°C.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. |

| Moisture | Keep container tightly sealed in a dry place. The compound may be moisture-sensitive. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. |

Disposal

Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Physical and Chemical Properties

The following table summarizes known physical and chemical properties for the target compound and its key precursor, Fmoc-Gln(Trt)-OH.

| Property | This compound | Fmoc-Gln(Trt)-OH |

| Molecular Formula | C₄₅H₄₃N₃O₇ | C₃₉H₃₄N₂O₅[3][4] |

| Molecular Weight | 737.84 g/mol [2] | 610.70 g/mol [4] |

| Appearance | White to off-white solid/powder | White to light yellow crystal powder[4] |

| Solubility | Soluble in standard peptide synthesis solvents (e.g., DMF, NMP). | Good solubility in most organic solvents like DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. |

| Melting Point | Not specified | 110-125 °C or 165-172 °C (varies by supplier) |

Experimental Protocols and Application in SPPS

This compound is used directly in Fmoc-based SPPS. The pseudoproline moiety helps to break undesirable secondary structures of the growing peptide chain on the solid support, thereby preventing aggregation and improving the yield and purity of the final peptide.

General Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on a solid-phase synthesizer or manual reaction vessel.

-

Resin Preparation: The peptide-resin must have a free N-terminal amine, achieved by a standard Fmoc-deprotection step (e.g., 20% piperidine (B6355638) in DMF).

-

Activation/Coupling:

-

Dissolve this compound (1.5-3.0 eq. relative to resin loading) in a suitable solvent (e.g., DMF).

-

Add an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM).

-

Allow the activation to proceed for a few minutes.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (a negative test indicates success).

-

Next Cycle: Proceed to the Fmoc-deprotection step for the newly added dipeptide to continue chain elongation.

Deprotection of Protecting Groups

-

Fmoc Group: Removed by treatment with a mild base, typically 20% piperidine in DMF.

-

Trityl (Trt) and Pseudoproline (Psi(Me,Me)pro) Groups: These are labile to acid and are typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers.

Caption: General workflow for coupling this compound in SPPS.

References

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis Utilizing Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of pseudoproline dipeptides, such as Fmoc-Ser(Psi(Me,Me)pro)-OH, is a critical strategy in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation during chain assembly. This aggregation can otherwise lead to poor coupling efficiencies and lower purity of the final peptide. The oxazolidine (B1195125) ring of the pseudoproline temporarily introduces a kink in the peptide backbone, enhancing solvation and improving reaction kinetics. This protocol details the use of the pre-formed dipeptide building block, Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH, in a standard Fmoc-SPPS workflow. This specific dipeptide allows for the efficient introduction of a Gln-Ser sequence, with the serine modified as a pseudoproline. The trityl (Trt) protecting group on the glutamine side chain is acid-labile and is removed during the final cleavage from the resin.

I. Key Reagents and Materials

| Category | Reagent/Material | Purpose |

| Resin | Rink Amide MBHA Resin | Solid support for peptide synthesis, yields a C-terminal amide. |

| Amino Acid | This compound | Dipeptide building block. |

| Other Fmoc-protected amino acids | For peptide chain elongation. | |

| Solvents | Dimethylformamide (DMF) | Primary solvent for washing and reactions. |

| Dichloromethane (DCM) | Solvent for washing and resin swelling. | |

| Diethyl Ether | For peptide precipitation. | |

| Reagents | Piperidine (B6355638) | For Fmoc deprotection. |

| HBTU / HOBt | Coupling activators. | |

| DIPEA | Activation base. | |

| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection. | |

| Triisopropylsilane (TIS) | Scavenger during cleavage. | |

| Dithiothreitol (DTT) | Scavenger (if required). | |

| Water | Scavenger during cleavage. |

II. Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin in a suitable reaction vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF for 1 minute each to prepare for the first deprotection step.

Protocol 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes and drain the solution.

-

Add a fresh 20% piperidine solution in DMF and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a dark blue color.

Protocol 3: Coupling of this compound

-

In a separate vial, dissolve this compound (2.5 eq), HBTU (2.45 eq), and HOBt (2.5 eq) in a minimal amount of DMF.

-

Add DIPEA (5 eq) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.

-

Immediately add the activated amino acid solution to the deprotected resin.

-